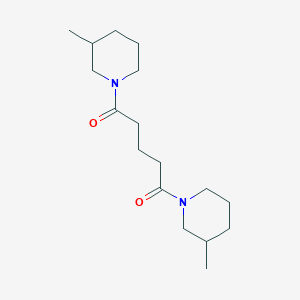
1,5-Bis(3-methylpiperidin-1-yl)pentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(3-methylpiperidin-1-yl)pentane-1,5-dione is an organic compound characterized by the presence of two 3-methylpiperidin-1-yl groups attached to a pentane-1,5-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(3-methylpiperidin-1-yl)pentane-1,5-dione typically involves the reaction of 3-methylpiperidine with pentane-1,5-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(3-methylpiperidin-1-yl)pentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. The reactions are often conducted under inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles. The conditions vary depending on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1,5-Bis(3-methylpiperidin-1-yl)pentane-1,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It serves as a precursor for the preparation of various derivatives and analogs.
Biology: In biological research, the compound is studied for its potential biological activities and interactions with biomolecules. It may be used in the development of new drugs or therapeutic agents.
Medicine: The compound’s unique structure and properties make it a candidate for medicinal chemistry research. It is investigated for its potential pharmacological effects and therapeutic applications.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and other materials. Its properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1,5-Bis(3-methylpiperidin-1-yl)pentane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to changes in their activity or function. The exact mechanism depends on the specific context and application of the compound. Further research is needed to elucidate the detailed molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(2-pyridyl)pentane-1,3,5-trione: This compound has a similar pentane-1,5-dione backbone but with pyridyl groups instead of 3-methylpiperidin-1-yl groups.
1,5-Bis(4-methylpiperidin-1-yl)pentane-1,5-dione: Similar to the compound of interest but with 4-methylpiperidin-1-yl groups.
1,5-Bis(3S)-3-methylpiperidin-1-yl)pentane-1,5-dione: A stereoisomer of the compound with specific stereochemistry at the 3-methylpiperidin-1-yl groups.
Uniqueness
1,5-Bis(3-methylpiperidin-1-yl)pentane-1,5-dione is unique due to its specific structural features and the presence of 3-methylpiperidin-1-yl groups. These groups impart distinct chemical and physical properties to the compound, making it suitable for various applications that may not be achievable with similar compounds.
Properties
Molecular Formula |
C17H30N2O2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1,5-bis(3-methylpiperidin-1-yl)pentane-1,5-dione |
InChI |
InChI=1S/C17H30N2O2/c1-14-6-4-10-18(12-14)16(20)8-3-9-17(21)19-11-5-7-15(2)13-19/h14-15H,3-13H2,1-2H3 |
InChI Key |
QVZYSTMHEAEKHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCCC(=O)N2CCCC(C2)C |
solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


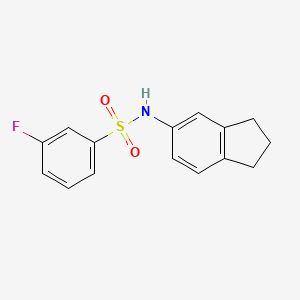
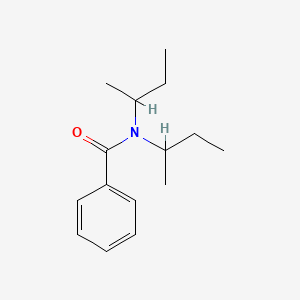
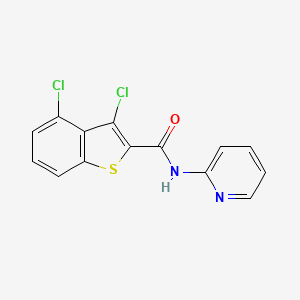
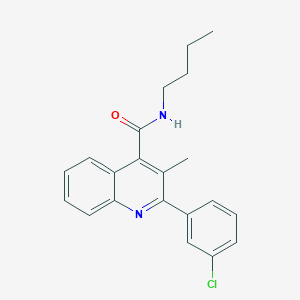
![4-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B10974413.png)

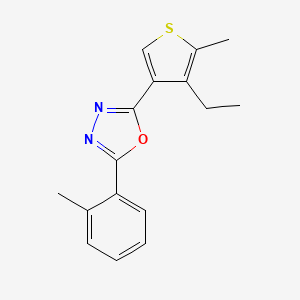
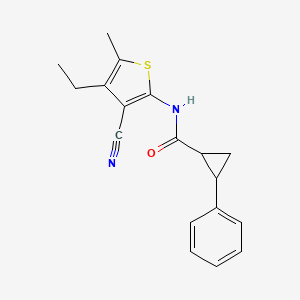
![2-(3,4-diethoxybenzyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10974443.png)

![4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-propylthiophene-2-carboxamide](/img/structure/B10974457.png)
![2-[(Phenoxyacetyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10974458.png)
![3-[(4-Fluorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10974466.png)
![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B10974474.png)
